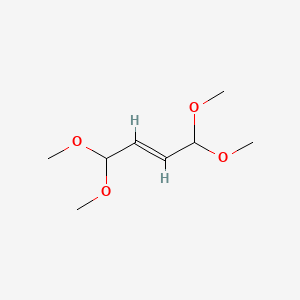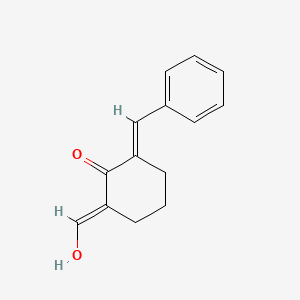
Propargylethyl ether
Übersicht
Beschreibung
Propargylethyl ether is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne . Propargylic ethers have been reported to participate in the preparation of various diindolylmethanes .
Synthesis Analysis
The synthesis of propargyl ethyl ethers can be achieved by an A3-coupling-type reaction . Direct synthetic routes to functionalized crown ethers have also been reported . The Raman spectra of methyl propargyl ether has been studied .Molecular Structure Analysis
The molecular structure of propargylethyl ether is represented as C5H8O . The linear formula is (HC≡CCH2)2O .Chemical Reactions Analysis
Ethers, including propargylethyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . Propargylethyl ether can undergo various chemical reactions such as nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The molecular weight of propargylethyl ether is 84.1164 . More detailed physical and chemical properties can be found on databases like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis of Propargyl Derivatives
Propargylethyl ether serves as a precursor in the synthesis of propargyl derivatives, which are valuable intermediates in organic chemistry. These derivatives are used to create complex molecules for pharmaceuticals, agrochemicals, and materials science .
Catalytic Propargylic Substitution Reactions
In catalysis, propargylethyl ether undergoes substitution reactions that are fundamental in organic synthesis. These reactions involve replacing a propargylic alcohol with another nucleophile, facilitated by catalysts like Lewis acids or transition metals .
Building Blocks for Elaborate Molecules
Researchers utilize propargylethyl ether to construct elaborate molecular structures. Its incorporation into small-molecule building blocks opens up new synthetic pathways, enabling the creation of more complex entities .
Homopropargylic Reagents
As a homopropargylic reagent, propargylethyl ether is used to introduce the propargyl group into target substrates. This is a strategic step in reaction sequences leading to the formation of more elaborate structures .
Tautomerization Studies
The propargyl group can tautomerize between the propargyl and allenyl moieties. Studying this behavior with propargylethyl ether helps expand the scope of propargylation, offering insights into reaction mechanisms and synthetic applications .
Medicinal Chemistry
In medicinal chemistry, propargylethyl ether’s derivatives are explored for their potential therapeutic properties. They may serve as building blocks for drugs targeting various diseases due to their unique chemical reactivity .
Material Science
Propargylethyl ether is also investigated in material science for the development of new materials. Its derivatives can be used to modify surface properties or create polymers with specific characteristics .
Analytical Chemistry
In analytical chemistry, propargylethyl ether can be used as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for calibration and method development .
Wirkmechanismus
Target of Action
Propargylethyl ether is a chemical compound with the formula C5H8O Bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry .
Mode of Action
Ethers, in general, undergo cleavage of the c–o bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
Propargyl units play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
Result of Action
The cleavage of the c–o bond in ethers can lead to the formation of new compounds, depending on the reaction conditions .
Action Environment
The reaction of ethers can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
The propargyl group, including propargylethyl ether, opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylethyl ether could have significant potential for future developments in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-ethoxyprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJMUEKUQLFLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423800 | |
| Record name | 1-Ethoxy-2-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-33-1 | |
| Record name | 3-Ethoxy-1-propyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-2-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxyprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)







